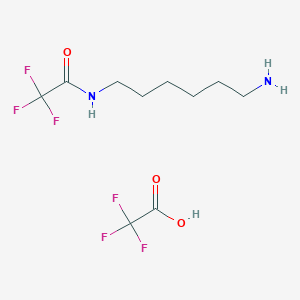

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid” is a cross-linking reagent that can react with an amine-reactive group and a thiol group . It is a white solid that is soluble in DMSO, DMF, or H2O .

Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in DMSO, DMF, or H2O . The molecular weight is 310 .科学的研究の応用

Intracellular Calcium Measurement

One notable application is in the measurement of intracellular calcium levels using fluorine-labeled chelators. Symmetrically substituted difluoro derivatives of chelators exhibit significant 19F NMR chemical shifts upon chelating divalent cations, facilitating the determination of free Ca2+ concentration in biological samples. This technique has been applied to measure intracellular calcium in mouse thymocytes, demonstrating its utility in biological research and potential in understanding cellular signaling processes (Smith et al., 1983).

GC-MS Analysis of Amino Acids

In the realm of analytical chemistry, derivatives of N-(6-aminohexyl)-2,2,2-trifluoroacetamide are utilized in gas chromatography-mass spectrometry (GC-MS) analysis of amino acids. These derivatives serve as effective derivatization agents, improving the analytical characteristics of amino acid detection. This application highlights the chemical's role in enhancing the precision and reliability of amino acid quantification, crucial for biochemical and medical research (Sobolevsky et al., 2003).

Trifluoroacetylation of Compounds

The trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions has been achieved using N-methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), demonstrating the compound's versatility as a reagent. This process results in neutral trifluoroacetamides, which are important in synthetic organic chemistry for protecting functional groups during synthesis (Donike, 1973).

Synthesis of Chiral Compounds

N-(6-aminohexyl)-2,2,2-trifluoroacetamide is instrumental in the synthesis of chiral compounds, as demonstrated in the preparation of the hydroxy amino acid moiety of potent antiulcerogenic compounds. This application underscores the chemical's role in creating complex molecular architectures with specific stereochemical configurations, pivotal in the development of pharmaceutical agents (Gesson et al., 1989).

Safety and Hazards

This compound is potentially harmful. Prolonged or repeated exposure should be avoided. It should not get in eyes, on skin, or on clothing. After handling, one should wash thoroughly. If eye or skin contact occurs, affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought. In case of inhaling or swallowing, the individual should be moved to fresh air and medical advice should be sought immediately .

作用機序

Target of Action

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid primarily targets proteins, peptides, or other molecules containing free thiol groups . It is a cross-linking reagent that can react with an amine-reactive group and a thiol group .

Mode of Action

The compound this compound interacts with its targets by forming covalent bonds. It reacts with an amine-reactive group and a thiol group, thereby creating a cross-link .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving proteins with free thiol groups. The compound’s ability to cross-link these proteins can lead to changes in protein structure and function .

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, or water , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By cross-linking proteins, the compound can alter protein conformation and potentially affect protein function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at -20°C and protected from light, especially when in solution . These conditions can help maintain the compound’s stability and ensure its effective action.

特性

IUPAC Name |

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHCTCQQZPAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)

![N-(4-bromo-3-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2695259.png)

![Cyclopropyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2695260.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)

![Ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)